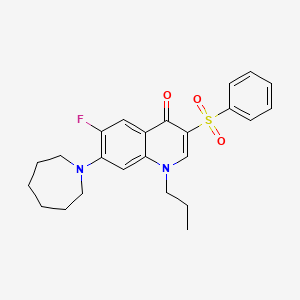

![molecular formula C24H18Cl2N2O2S2 B2386846 3-allyl-2-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 671200-58-1](/img/structure/B2386846.png)

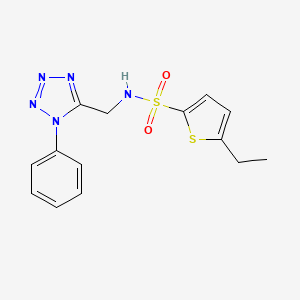

3-allyl-2-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs. It includes an allyl group (a carbon chain attached to a double bond), a dichlorophenyl group (a benzene ring with two chlorine atoms), a thieno[2,3-d]pyrimidin-4(3H)-one group (a heterocyclic compound containing sulfur and nitrogen), and a p-tolyl group (a benzene ring with a methyl group) .

科学的研究の応用

Antitumor and Antifolate Activity

- Thieno[2,3-d]pyrimidines, a category that includes the specified compound, have been explored for their antitumor properties. A study synthesized a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines and found them to be potent growth inhibitors of human tumor cells. These compounds target cells expressing folate receptors, inhibiting key enzymes in purine biosynthesis, making them distinct from other antifolates (Deng et al., 2009).

Synthesis and Chemical Reactions

- Research on thieno[2,3-d]pyrimidine derivatives includes the exploration of their synthesis and reactions. One study described the synthesis and reactions of thieno[2,3-d]pyrimidine derivatives as antimicrobial and anti-inflammatory agents. The compounds demonstrated significant activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

- Another study focused on palladium-catalyzed aminoallylation of activated olefins with allylic halides and phthalimide, a process relevant to the synthesis of compounds like 3-allyl-2-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one (Aoyagi et al., 2002).

Antimicrobial and Anti-HIV Activity

- Some studies have explored the antimicrobial and anti-HIV properties of thieno[2,3-d]pyrimidine derivatives. For example, research on novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, which are structurally related, showed activity against HIV-1 (Danel et al., 1998).

- Another study synthesized and evaluated a series of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives for their antiproliferative activity, with significant results observed on human breast cancer cell lines (Atapour-Mashhad et al., 2017).

Theoretical and Experimental Studies

- Theoretical and experimental studies on thieno[2,3-d]pyrimidine derivatives include research on their alkylation and the regioselectivity of these reactions. Such research contributes to understanding the chemical properties and potential biological activities of these compounds (Fizer et al., 2019).

Other Applications

- Additional studies have investigated the synthesis of derivatives under various conditions, which could be relevant for the development of pharmaceuticals and other applications. For instance, microwave-assisted synthesis of derivatives has been reported, showcasing the versatility of these compounds in chemical synthesis (Hesse et al., 2007).

特性

IUPAC Name |

2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl2N2O2S2/c1-3-10-28-23(30)21-17(15-6-4-14(2)5-7-15)12-31-22(21)27-24(28)32-13-20(29)16-8-9-18(25)19(26)11-16/h3-9,11-12H,1,10,13H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODFUYHYWBWLRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl2N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2386765.png)

![3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2386768.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2386772.png)

![(E)-N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2386773.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2386776.png)

![1-[3-(Benzotriazol-1-yl)-1,3-dimethoxypropyl]benzotriazole](/img/structure/B2386783.png)

![(Z)-5-((2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2386784.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2386786.png)